molecular formula C7H7BrN2O2 B582386 5-Bromo-2-ethyl-3-nitropyridine CAS No. 1211591-74-0

5-Bromo-2-ethyl-3-nitropyridine

Cat. No. B582386
M. Wt: 231.049
InChI Key: JDMZSVDTYPUKEX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-3-nitropyridine is a chemical compound with the molecular formula C7H8BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of nitropyridines, which are related to 5-Bromo-2-ethyl-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines can be synthesized .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethyl-3-nitropyridine consists of a pyridine ring substituted with a bromine atom, an ethyl group, and a nitro group . The exact positions of these substituents on the pyridine ring can be determined by the numbering in the compound’s name .


Chemical Reactions Analysis

Nitropyridines, including 5-Bromo-2-ethyl-3-nitropyridine, can undergo various chemical reactions. For instance, 3-nitropyridine can be used to synthesize 5-nitropyridine-2-sulfonic acid in a two-step reaction . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .

Scientific Research Applications

  • 5-Bromo-2-nitropyridine : This compound is a type of halogenated heterocycle. It’s often used in organic synthesis, where it can act as a building block for more complex molecules. The specific methods of application or experimental procedures would depend on the context of the synthesis. The outcomes obtained would also vary based on the specific reactions involved.

  • 2-Amino-5-bromo-3-nitropyridine : This compound is another type of halogenated heterocycle. It’s often used in the synthesis of various pharmaceuticals and other organic compounds. Again, the specific methods of application or experimental procedures would depend on the context of the synthesis, and the outcomes obtained would vary based on the specific reactions involved.

  • Synthesis of Fluorinated Pyridines : Fluorinated pyridines, which are similar to the compound you’re interested in, have a wide range of applications. They’re often used in the synthesis of various pharmaceuticals and other organic compounds. The specific methods of application or experimental procedures would depend on the context of the synthesis, and the outcomes obtained would vary based on the specific reactions involved.

  • Nitropyridines: Synthesis and Reactions : Nitropyridines, another type of compound similar to “5-Bromo-2-ethyl-3-nitropyridine”, have been used in various chemical reactions. For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

  • Synthesis of Fluorinated Pyridines : Fluorinated pyridines, which are similar to the compound you’re interested in, have a wide range of applications. They’re often used in the synthesis of various pharmaceuticals and other organic compounds. The specific methods of application or experimental procedures would depend on the context of the synthesis, and the outcomes obtained would vary based on the specific reactions involved.

  • Nitropyridines: Synthesis and Reactions : Nitropyridines, another type of compound similar to “5-Bromo-2-ethyl-3-nitropyridine”, have been used in various chemical reactions. For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Safety And Hazards

5-Bromo-2-nitropyridine, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

5-bromo-2-ethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMZSVDTYPUKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethyl-3-nitropyridine

Citations

For This Compound
1
Citations
Z Li, Y Hao, C Yang, Q Yang, S Wu, H Ma… - European Journal of …, 2022 - Elsevier
RIPK1 plays a key role in the necroptosis pathway that regulates inflammatory signaling and cell death in various diseases, including inflammatory and neurodegenerative diseases. …
Number of citations: 7 www.sciencedirect.com

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